(1-Benzyl-1H-pyrazol-5-yl)boronic acid chemical structure and properties
(1-Benzyl-1H-pyrazol-5-yl)boronic acid chemical structure and properties
This technical guide details the structure, properties, synthesis, and handling of (1-Benzyl-1H-pyrazol-5-yl)boronic acid , a specialized heterocyclic building block used in high-value medicinal chemistry programs.[1]
[1]
Executive Summary
(1-Benzyl-1H-pyrazol-5-yl)boronic acid is a nitrogen-rich heterocyclic intermediate primarily utilized in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] While its regioisomer, the 4-boronic acid, is bench-stable and widely available, the 5-boronic acid isomer presents significant chemical challenges.[1] It belongs to the class of 2-heteroaryl boronic acids , which are notoriously prone to rapid protodeboronation under aqueous or basic conditions. Consequently, this compound is frequently handled as its pinacol ester or generated in situ to maximize coupling efficiency.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The compound consists of a pyrazole ring substituted at the nitrogen (N1) with a benzyl group and at the adjacent carbon (C5) with a boronic acid moiety.
| Attribute | Detail |
| Chemical Name | (1-Benzyl-1H-pyrazol-5-yl)boronic acid |
| Common Derivatives | Pinacol ester (CAS: 761446-45-1), MIDA boronate |
| Molecular Formula | C₁₀H₁₁BN₂O₂ |
| Molecular Weight | 202.02 g/mol |
| SMILES | OB(O)C1=CC=NN1CC2=CC=CC=C2 |
| Key Structural Feature | C5-Boron Bond : Located alpha to the pyrrole-like nitrogen (N1), creating a high electron density environment that facilitates transmetallation but accelerates decomposition.[1][2][3] |
Regioisomer Distinction
It is critical to distinguish the 5-yl isomer from the more common 4-yl isomer.[1]
-
4-yl Isomer: Boron is beta to nitrogen.[1] Electronically stable. High melting point solid.
-
5-yl Isomer: Boron is alpha to nitrogen.[1][4] Structurally analogous to 2-pyridyl boronic acid.[1] Highly susceptible to hydrolysis.
Physicochemical Profile & Instability
Unlike standard aryl boronic acids, the 5-pyrazolyl derivative exhibits "non-classical" behavior due to the proximity of the basic nitrogen to the boron center.
| Property | Value / Observation |
| Physical State | Typically isolated as an off-white waxy solid or foam (due to dehydration/trimerization).[1] |
| Solubility | Soluble in DMSO, DMF, MeOH, THF. Poorly soluble in non-polar hydrocarbons. |
| pKa (Boron) | ~8.5 (estimated). Forms tetrahedral boronate anions at physiological pH. |
| Stability (Solid) | Moderate stability at -20°C under inert atmosphere.[1] |
| Stability (Solution) | Unstable. Half-life ( |
Mechanism of Protodeboronation
The primary failure mode for this reagent is protodeboronation .[5] This proceeds via a specific base-catalyzed mechanism unique to 2-heteroaryl boronic acids.[1] The Lewis-acidic boron coordinates with a Lewis base (hydroxide or solvent), and the adjacent nitrogen facilitates the cleavage of the C-B bond via a zwitterionic intermediate.[5]
Caption: Pathway of protodeboronation driven by the alpha-nitrogen effect.[1]
Synthetic Routes
Due to the instability of the free acid, synthesis often targets the pinacol ester or utilizes in situ generation.
Method A: Directed Ortho-Lithiation (Recommended)
The N-benzyl group serves as a directing group, allowing selective deprotonation at the C5 position.[1]
-
Reagents: 1-Benzylpyrazole,
-Butyllithium ( -BuLi), Triisopropyl borate ( ), THF. -
Protocol:
-
Step 1: Dissolve 1-benzylpyrazole in anhydrous THF under Argon. Cool to -78°C .[1][6]
-
Step 2: Add
-BuLi (1.1 equiv) dropwise.[1] The coordination of Lithium to N1 directs deprotonation at C5. Stir for 1 hour. -
Step 3: Add
(1.2 equiv) rapidly. -
Step 4: Allow warming to 0°C.
-
Step 5 (Workup): Quench with saturated
. Critical: Do not use strong acid or heat during workup to avoid deboronation. Extract immediately or treat with pinacol to isolate the ester.
-
Method B: Halogen-Metal Exchange
Used if 5-bromo-1-benzylpyrazole is available.[1]
-
Protocol: Treat 5-bromo-1-benzylpyrazole with
-BuLi or -PrMgCl at -78°C, followed by borate quench. This method avoids potential competitive deprotonation at the benzyl position.
Caption: Workflow for the regioselective synthesis of the 5-boronic acid derivative.[1][7]
Applications in Drug Discovery
This scaffold is a bioisostere for phenyl and pyridyl rings, often used to optimize solubility and metabolic stability (once coupled).
Suzuki-Miyaura Coupling Strategy
Coupling this unstable acid requires "slow-release" or anhydrous conditions.[1]
| Parameter | Recommendation | Rationale |
| Base | Avoids high concentrations of | |
| Catalyst | Electron-rich, bulky ligands facilitate rapid transmetallation before decomposition occurs. | |
| Solvent | Dioxane or Toluene (Dry) | Minimizes water content. |
| Additives | Cu(I) salts (e.g., CuTC) | Can facilitate the "Liebeskind-Srogl" type variant or stabilize the transmetallation step. |
Self-Validating Protocol Check:
-
If yield is <10%: Check for the deboronated byproduct (1-benzylpyrazole) by LCMS.[1] If present, the boronic acid decomposed before coupling. Switch to the pinacol ester or use MIDA boronate .
-
If starting material remains: The catalyst is inactive. Ensure oxygen was rigorously excluded.
Handling & Stability Guidelines
-
Storage: Store at -20°C. If possible, convert to the pinacol ester immediately after synthesis.
-
Atmosphere: Highly hygroscopic. Handle in a glovebox or under a positive pressure of Nitrogen.
-
Purification: Avoid silica gel chromatography for the free acid (it will streak and decompose). Recrystallize from minimal hot acetonitrile or precipitate from ether/hexanes.
References
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society.
-
Kinzel, T., et al. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable nucleophiles.[1] Journal of the American Chemical Society.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
PubChem. (2025).[2] 1-Benzyl-1H-pyrazole-4-boronic acid (Data for isomer comparison). National Library of Medicine.
Sources
- 1. 2247034-62-2|1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene|BLD Pharm [bldpharm.com]
- 2. 1-Benzyl-1H-pyrazole-4-boronic acid | C10H11BN2O2 | CID 3352881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US10640498B2 - Compounds - Google Patents [patents.google.com]
- 4. WO2018197692A1 - Heteroarylphenylaminoquinolines and analogues - Google Patents [patents.google.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
